molecular formula C7H13Cl2N3 B2438620 trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride CAS No. 1899946-29-2

trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride

Cat. No.: B2438620
CAS No.: 1899946-29-2
M. Wt: 210.1
InChI Key: FWXDAUIZBWDPLZ-AUCRBCQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride typically involves the diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. One common method starts from pyrazolecarbaldehydes, which undergo Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This process involves multiple steps, including the formation of intermediates and their subsequent cyclopropanation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound’s structural features make it a potential candidate for developing central nervous system (CNS) active drugs. It can be used to design analogs of known CNS-active compounds, such as tranylcyclopropamine .

Industry: In the industrial sector, this compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it versatile for producing different active ingredients .

Mechanism of Action

The mechanism of action of trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes and receptors in the CNS, potentially modulating neurotransmitter levels and activity .

Comparison with Similar Compounds

    Tranylcyclopropamine: An antidepressant with a similar cyclopropane structure.

    Ticagrelor: A platelet aggregation inhibitor with a cyclopropane moiety.

Uniqueness: trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents .

Properties

IUPAC Name

(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXDAUIZBWDPLZ-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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